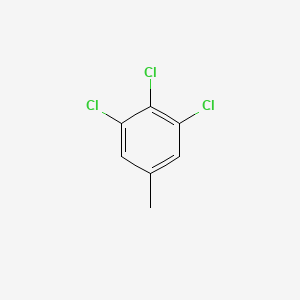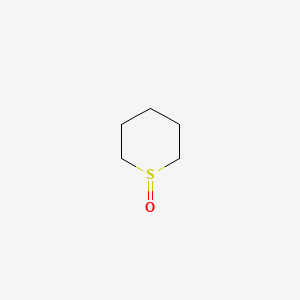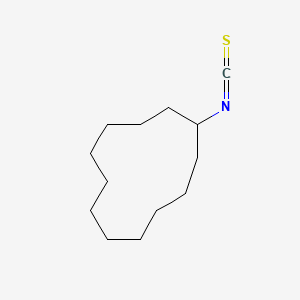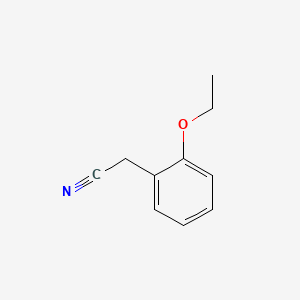
3,4,5-Trichlorotoluene
Vue d'ensemble
Description
3,4,5-Trichlorotoluene (3,4,5-TCT) is a chlorinated aromatic hydrocarbon that is used in a variety of industrial and laboratory applications. It is a colorless to pale yellow liquid with a sweet odor and is a common component of many commercial products. 3,4,5-TCT is used as a solvent in the production of paints, inks, plastics, and pharmaceuticals. It is also used as a pesticide, as a fuel additive, and in metalworking and electronics. In the laboratory, 3,4,5-TCT is used as a reagent in various chemical reactions and as a solvent for many organic compounds.
Applications De Recherche Scientifique
Synthetic Chemistry
3,4,5-Trichlorotoluene is a valuable intermediate in synthetic chemistry. It is used in the synthesis of various organic compounds due to its reactivity, particularly in electrophilic substitution reactions. Its chlorinated methyl group can be substituted with other functional groups, enabling the synthesis of complex molecules for pharmaceuticals and agrochemicals .
Material Science
In material science, 3,4,5-Trichlorotoluene is utilized in the development of new polymeric materials. Its incorporation into polymers can enhance their thermal stability and chemical resistance, making them suitable for high-performance applications in aerospace and electronics.
Environmental Impact Studies
The environmental impact of 3,4,5-Trichlorotoluene is studied to understand its behavior in ecosystems. Research focuses on its biodegradation, soil absorption, and potential to bioaccumulate, providing essential data for environmental risk assessments .
Industrial Applications
Industrially, 3,4,5-Trichlorotoluene serves as a precursor in the production of dyes, pigments, and other chlorinated compounds. Its robust structure is leveraged to create colorants with high stability under various conditions.
Analytical Chemistry
In analytical chemistry, 3,4,5-Trichlorotoluene is used as a standard in chromatographic analyses to calibrate instruments and validate methods. Its distinct chemical properties allow for precise measurements and quality control in analytical procedures .
Biotechnology
While direct applications of 3,4,5-Trichlorotoluene in biotechnology are not well-documented, related chlorinated toluenes are explored for their potential use in biocatalysis and enzyme-mediated transformations. These studies aim to develop eco-friendly synthetic pathways for various chemicals .
Mécanisme D'action
Target of Action
This compound is a chlorinated derivative of toluene, a common solvent, and its biological targets may be diverse and nonspecific .
Mode of Action
It is known that chlorinated hydrocarbons like 3,4,5-trichlorotoluene can have various effects on biological systems, potentially disrupting cell membranes and interfering with lipid metabolism .
Biochemical Pathways
Chlorinated hydrocarbons can generally interfere with a wide range of biochemical processes, including lipid metabolism and cellular respiration .
Pharmacokinetics
They may also be metabolized by the liver and excreted in the urine .
Result of Action
Exposure to similar chlorinated hydrocarbons can lead to a variety of health effects, including liver damage, neurotoxicity, and potential carcinogenic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4,5-Trichlorotoluene. For example, its lipophilic nature means that it can accumulate in fatty tissues, potentially leading to long-term health effects. Additionally, its stability and action may be affected by factors such as temperature, pH, and the presence of other chemicals .
Propriétés
IUPAC Name |
1,2,3-trichloro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBIAGHGODIVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275300 | |
| Record name | 3,4,5-Trichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21472-86-6 | |
| Record name | 3,4,5-Trichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1595132.png)
